molecular formula C8H10F3N3 B14162429 3-(5-(Trifluoromethyl)pyrazin-2-YL)propan-1-amine CAS No. 1196146-64-1

3-(5-(Trifluoromethyl)pyrazin-2-YL)propan-1-amine

Cat. No.: B14162429
CAS No.: 1196146-64-1
M. Wt: 205.18 g/mol
InChI Key: MXOMETWQRAVGOG-UHFFFAOYSA-N
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Description

3-(5-(Trifluoromethyl)pyrazin-2-YL)propan-1-amine is a compound that features a trifluoromethyl group attached to a pyrazine ring, which is further connected to a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(Trifluoromethyl)pyrazin-2-YL)propan-1-amine typically involves the introduction of the trifluoromethyl group to the pyrazine ring followed by the attachment of the propan-1-amine chain. One common method involves the reaction of 5-(trifluoromethyl)pyrazine with a suitable amine precursor under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-(Trifluoromethyl)pyrazin-2-YL)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can introduce new functional groups to the pyrazine ring .

Scientific Research Applications

3-(5-(Trifluoromethyl)pyrazin-2-YL)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-(Trifluoromethyl)pyrazin-2-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-(Trifluoromethyl)pyrazin-2-YL)propan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it valuable in various research and industrial applications .

Properties

CAS No.

1196146-64-1

Molecular Formula

C8H10F3N3

Molecular Weight

205.18 g/mol

IUPAC Name

3-[5-(trifluoromethyl)pyrazin-2-yl]propan-1-amine

InChI

InChI=1S/C8H10F3N3/c9-8(10,11)7-5-13-6(4-14-7)2-1-3-12/h4-5H,1-3,12H2

InChI Key

MXOMETWQRAVGOG-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)C(F)(F)F)CCCN

Origin of Product

United States

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